![molecular formula C10H15N3 B15071419 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound with the molecular formula C10H15N3 It is known for its unique structure, which includes a cyclopropyl group and a tetrahydroimidazo[1,5-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.
Uniqueness
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the design of novel pharmaceuticals and in the study of structure-activity relationships .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H15N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h7H,1-6,11H2 |
InChI-Schlüssel |
LRTBRSVMAGGPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=C(N=C2C3CC3)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
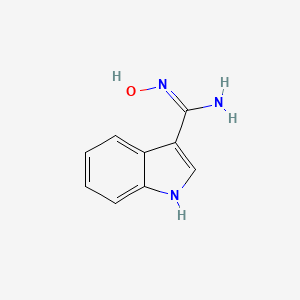
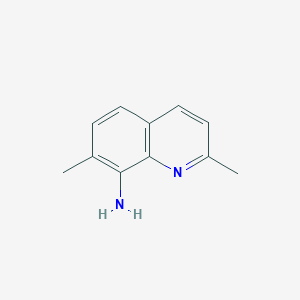
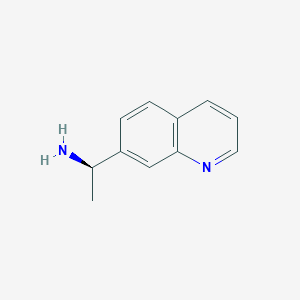
![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
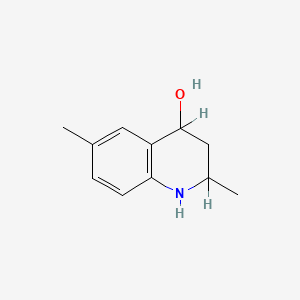
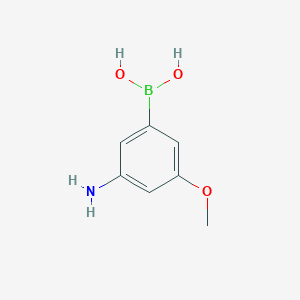
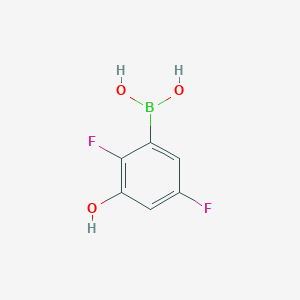
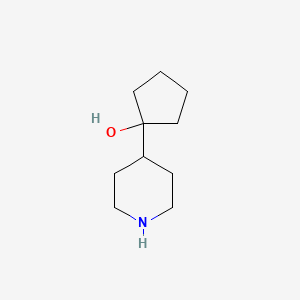
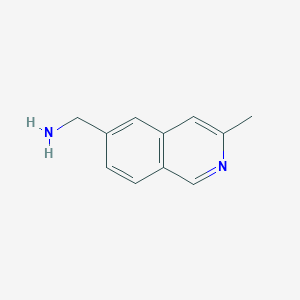
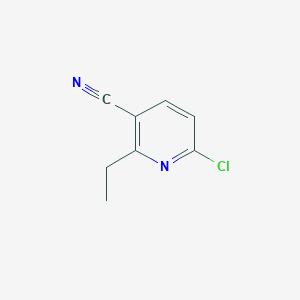
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
